
(R)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a pyridine ring substituted with a pyrrolidine moiety, making it a valuable scaffold in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst-free synthesis route, where N-hetaryl ureas and alcohols are utilized to produce the desired compound . Another method involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .
Industrial Production Methods
Industrial production of ®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines.
Aplicaciones Científicas De Investigación
®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their luminescent and biological properties.
2-(1H-pyrazol-1-yl)pyridine: Known for its versatility in C-H functionalization reactions.
Uniqueness
®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride stands out due to its unique combination of a pyridine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16Cl2N2 |
|---|---|
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
3-[[(2R)-pyrrolidin-2-yl]methyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-3-9(8-11-5-1)7-10-4-2-6-12-10;;/h1,3,5,8,10,12H,2,4,6-7H2;2*1H/t10-;;/m1../s1 |
Clave InChI |
SNVVKNGYBOQTCB-YQFADDPSSA-N |
SMILES isomérico |
C1C[C@@H](NC1)CC2=CN=CC=C2.Cl.Cl |
SMILES canónico |
C1CC(NC1)CC2=CN=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


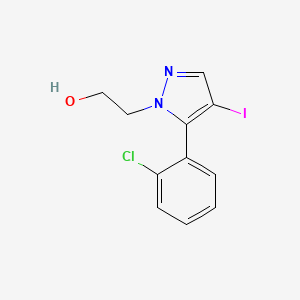
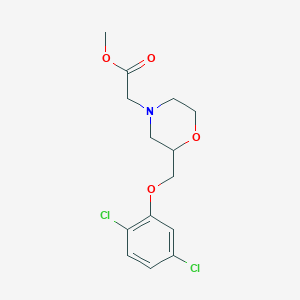



![3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B11779707.png)
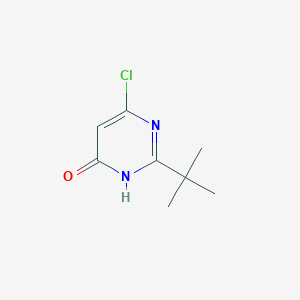
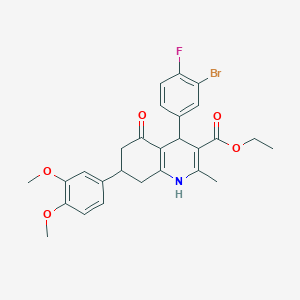
![(1R,4S,5R)-Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11779726.png)
![6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11779734.png)
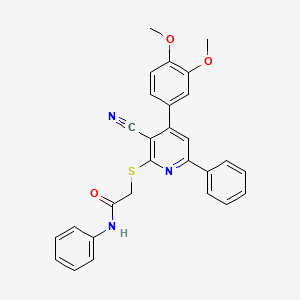


![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)
